N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Description
N-(4-BROMO-2-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE is a synthetic organic compound It is characterized by the presence of a brominated aromatic ring, a phthalimide moiety, and a propanamide group
Properties
Molecular Formula |
C18H15BrN2O3 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C18H15BrN2O3/c1-11-10-12(19)6-7-15(11)20-16(22)8-9-21-17(23)13-4-2-3-5-14(13)18(21)24/h2-7,10H,8-9H2,1H3,(H,20,22) |
InChI Key |
FDMCVJIPLWQNBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce the bromine atom at the 4-position.
Phthalimide Formation: The brominated intermediate is then reacted with phthalic anhydride to form the phthalimide moiety.
Amidation: Finally, the phthalimide intermediate is subjected to amidation with a suitable amine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to modify the phthalimide moiety or the aromatic ring.
Oxidation Reactions: Oxidation can be used to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various modified structures.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMO-2-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE: can be compared with other brominated aromatic compounds or phthalimide derivatives.
N-(4-BROMO-2-METHYLPHENYL)PROPANAMIDE: Lacks the phthalimide moiety.
N-(4-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE: Lacks the bromine atom.
Uniqueness
The uniqueness of N-(4-BROMO-2-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
